molecular formula C26H19N3O2S2 B3955552 N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3955552
M. Wt: 469.6 g/mol
InChI Key: PAZFZCZCUZAJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthalene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common approach is the condensation of 1,3-benzothiazole-2-amine with 4-isothiocyanatobenzoyl chloride, followed by the reaction with 3-methoxynaphthalene-2-carboxylic acid. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a benzothiazole moiety with a naphthalene carboxamide structure. This unique structure imparts specific electronic and optical properties, making it valuable for various applications in materials science and medicinal chemistry .

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S2/c1-31-22-15-18-7-3-2-6-17(18)14-20(22)24(30)29-26(32)27-19-12-10-16(11-13-19)25-28-21-8-4-5-9-23(21)33-25/h2-15H,1H3,(H2,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZFZCZCUZAJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.